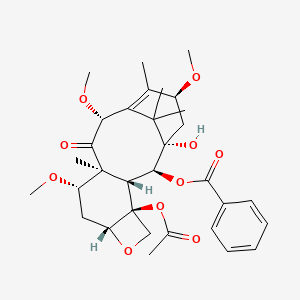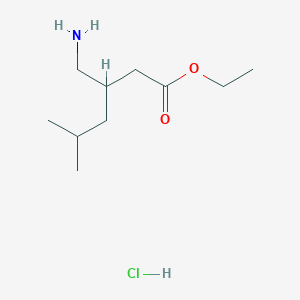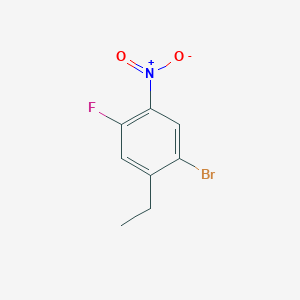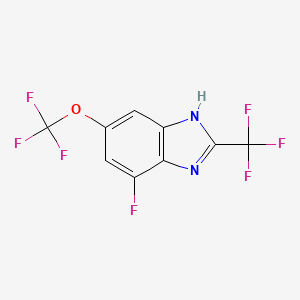
10-Deacetyl-7,10,13-trimethyl Baccatin III
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Deacetyl-7,10,13-trimethyl Baccatin III is a derivative of 10-Deacetyl Baccatin III, a natural organic compound isolated from the yew tree (Genus Taxus). This compound is significant due to its role as a precursor in the synthesis of paclitaxel and other anti-cancer molecules . It is a colorless solid with a molecular formula of C32H42O10 and a molar mass of 586.68 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
10-Deacetyl-7,10,13-trimethyl Baccatin III is synthesized from 10-Deacetyl Baccatin III through a series of chemical reactionsThe reaction conditions typically include the use of organic solvents such as methanol and reagents like acetyl-CoA .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from yew tree biomass followed by chemical modification. The process is optimized to maximize yield and purity, often involving chromatographic techniques for purification .
Analyse Chemischer Reaktionen
Types of Reactions
10-Deacetyl-7,10,13-trimethyl Baccatin III undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form hydroxyl or carbonyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions often involve controlled temperatures and pH levels to ensure selective reactions .
Major Products
The major products formed from these reactions include various derivatives of this compound, which are used as intermediates in the synthesis of paclitaxel and other related compounds .
Wissenschaftliche Forschungsanwendungen
10-Deacetyl-7,10,13-trimethyl Baccatin III has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in the biosynthesis of taxanes.
Medicine: Key intermediate in the production of anti-cancer drugs like paclitaxel.
Industry: Utilized in the development of novel pharmaceuticals and chemical processes
Wirkmechanismus
The mechanism of action of 10-Deacetyl-7,10,13-trimethyl Baccatin III involves its conversion to paclitaxel, which stabilizes microtubules and inhibits cell division. This action targets rapidly dividing cancer cells, leading to cell cycle arrest and apoptosis. The molecular pathways involved include the inhibition of microtubule depolymerization and the activation of apoptotic signaling cascades .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 10-Deacetyl Baccatin III
- Baccatin III
- 7-Epi-10-Deacetyl Baccatin III
- 10-Deacetyl Baccatin V
- 10-Deacetyl Baccatin VI
Uniqueness
10-Deacetyl-7,10,13-trimethyl Baccatin III is unique due to its specific methylation pattern, which enhances its utility as a precursor in the synthesis of paclitaxel and other anti-cancer agents. This compound’s structural modifications provide distinct advantages in terms of reactivity and selectivity in chemical synthesis .
Eigenschaften
Molekularformel |
C32H42O10 |
|---|---|
Molekulargewicht |
586.7 g/mol |
IUPAC-Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-9,12,15-trimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C32H42O10/c1-17-20(37-6)15-32(36)27(41-28(35)19-12-10-9-11-13-19)25-30(5,26(34)24(39-8)23(17)29(32,3)4)21(38-7)14-22-31(25,16-40-22)42-18(2)33/h9-13,20-22,24-25,27,36H,14-16H2,1-8H3/t20-,21-,22+,24+,25-,27-,30+,31-,32+/m0/s1 |
InChI-Schlüssel |
BTELCIXZLACDFF-JEODMRCNSA-N |
Isomerische SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC)C)OC |
Kanonische SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5-[(Dimethylamino)methyl]-3-methoxy-2(1H)-pyridinone](/img/structure/B13434016.png)
![3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13434019.png)





